Ethyl 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate
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Overview
Description
ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylsulfonyl group and a tetrahydropyrazinecarboxylate moiety. The molecular formula of this compound is C14H24N2O5S, and it has a molecular weight of 332.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the piperidine ring, which is then functionalized with a methylsulfonyl group. The next step involves the formation of the tetrahydropyrazinecarboxylate moiety, which is subsequently coupled with the functionalized piperidine ring under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL 1-(METHYLSULFONYL)PIPERIDINE-4-CARBOXYLATE
- ETHYL 1-(PYRAZIN-2-YL)PIPERIDINE-4-CARBOXYLATE
- ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE
Uniqueness
ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H25N3O5S |
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Molecular Weight |
347.43 g/mol |
IUPAC Name |
ethyl 4-(1-methylsulfonylpiperidine-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O5S/c1-3-22-14(19)16-10-8-15(9-11-16)13(18)12-4-6-17(7-5-12)23(2,20)21/h12H,3-11H2,1-2H3 |
InChI Key |
SIHKUZQBBJBNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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